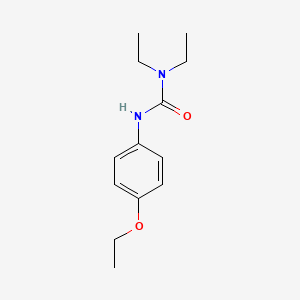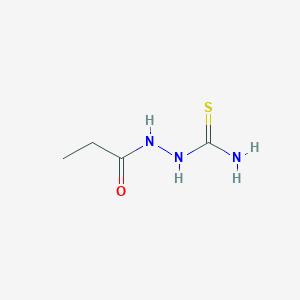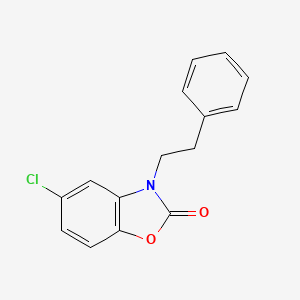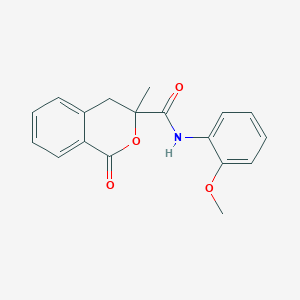![molecular formula C19H15N3O2S B12125531 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12125531.png)
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-[(3-Hydroxyphenyl)amino]-5-[(1-Methyl-1H-indol-3-yl)methyliden]-1,3-thiazol-4(5H)-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring, eine Indol-Einheit und eine Hydroxyphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-2-[(3-Hydroxyphenyl)amino]-5-[(1-Methyl-1H-indol-3-yl)methyliden]-1,3-thiazol-4(5H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Kondensation von 3-Hydroxyanilin mit 1-Methyl-1H-indol-3-carbaldehyd in Gegenwart einer Base, gefolgt von der Cyclisierung mit einem Thioamid unter sauren Bedingungen. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die für industrielle Anwendungen erforderlichen Reinheitsgrade zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-2-[(3-Hydroxyphenyl)amino]-5-[(1-Methyl-1H-indol-3-yl)methyliden]-1,3-thiazol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Iminbindung kann reduziert werden, um Aminderivate zu bilden.
Substitution: Der Thiazolring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Elektrophile wie Halogene oder Sulfonylchloride in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse und Interaktionen.
Medizin: Als potenzieller Therapeutikum zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.
Industrie: Als Vorläufer für die Synthese von fortschrittlichen Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-2-[(3-Hydroxyphenyl)amino]-5-[(1-Methyl-1H-indol-3-yl)methyliden]-1,3-thiazol-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. In medizinischen Anwendungen kann es beispielsweise die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, was zur Modulation zellulärer Prozesse führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5Z)-2-[(3-Hydroxyphenyl)amino]-5-[(1H-indol-3-yl)methyliden]-1,3-thiazol-4(5H)-on: Fehlt die Methylgruppe an der Indol-Einheit.
(5Z)-2-[(4-Hydroxyphenyl)amino]-5-[(1-Methyl-1H-indol-3-yl)methyliden]-1,3-thiazol-4(5H)-on: Die Hydroxygruppe ist am Phenylring anders positioniert.
Einzigartigkeit
Das Vorhandensein der Methylgruppe an der Indol-Einheit und die spezifische Positionierung der Hydroxygruppe am Phenylring tragen zu den einzigartigen chemischen und biologischen Eigenschaften von (5Z)-2-[(3-Hydroxyphenyl)amino]-5-[(1-Methyl-1H-indol-3-yl)methyliden]-1,3-thiazol-4(5H)-on bei. Diese strukturellen Merkmale können seine Reaktivität, Bindungsaffinität und Gesamtwirksamkeit in verschiedenen Anwendungen beeinflussen.
Eigenschaften
Molekularformel |
C19H15N3O2S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-12(15-7-2-3-8-16(15)22)9-17-18(24)21-19(25-17)20-13-5-4-6-14(23)10-13/h2-11,23H,1H3,(H,20,21,24)/b17-9- |
InChI-Schlüssel |
HDTNBJSEGDTYSE-MFOYZWKCSA-N |
Isomerische SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)O)S3 |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125450.png)


![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B12125478.png)


![Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12125514.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12125527.png)

![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)
![Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)
